molecular formula C7H11BrCl2N2 B15060785 (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B15060785
M. Wt: 273.98 g/mol
InChI Key: SIZDCZLAICMTBV-XRIGFGBMSA-N
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Description

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an ethanamine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method includes the following steps:

    Bromination: Pyridine is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Amination: The brominated pyridine is then reacted with an amine source, such as ethanamine, under conditions that promote nucleophilic substitution. This can be achieved using a base like sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, often optimized for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-3-yl)ethanamine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.

    3-(6-Bromopyridin-3-yl)propanamine: Similar structure but with a different alkyl chain length, leading to variations in reactivity and biological activity.

    6-Bromo-3-pyridylmethanamine: Differing position of the amine group, which can influence its chemical properties and applications.

Uniqueness

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications.

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

(1S)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1

InChI Key

SIZDCZLAICMTBV-XRIGFGBMSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Br)N.Cl.Cl

Canonical SMILES

CC(C1=CN=C(C=C1)Br)N.Cl.Cl

Origin of Product

United States

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